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Compound of Interest

Compound Name: 2-Deoxokanshone L

Cat. No.: B15590294

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and
spectrometric data for 2-Deoxokanshone L, a novel nardosinone-type enol sesquiterpenoid.
The information presented herein is intended to support research and development efforts in
natural product chemistry, pharmacology, and drug discovery.

Introduction

2-Deoxokanshone L is a recently identified degradation product of nardosinone, a bioactive
compound found in Nardostachys jatamansi.[1][2] Its unique C12 norsesquiterpenoid structure
featuring an a, B-unsaturated enol group makes it a compound of interest for further
investigation.[1] This document details the nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data, along with the experimental protocols utilized for its structural
elucidation.

Spectroscopic Data

The structural confirmation of 2-Deoxokanshone L was achieved through extensive analysis
of its NMR and MS data. The following tables summarize the key quantitative findings.

Nuclear Magnetic Resonance (NMR) Data
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The *H and 3C NMR spectra of 2-Deoxokanshone L were recorded in DMSO-d6. The
chemical shifts (d) are reported in parts per million (ppm).

Table 1: *H and 3C NMR Spectroscopic Data for 2-Deoxokanshone L (in DMSO-d6)

Position oC (ppm) OH (ppm), mulit. (J in Hz)
1 118.4 5.89, d (9.8)

2 141.6

3 108.7 5.75, d (9.8)

3a 55.4

4 34.5 2.05, m

5 26.9 1.65, m; 1.50, m

6 41.7 215, m

7 21.7 1.80, m; 1.75, m
7a 50.1 2.58, dd (10.5, 5.0)
8 19.8 0.95, d (7.0)

9 20.5 0.88, d (7.0)

9a 170.2

Data sourced from "Degradation Profiling of Nardosinone at High Temperature and in
Simulated Gastric and Intestinal Fluids".[1]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) was employed to determine the elemental
composition of 2-Deoxokanshone L.

Table 2: Mass Spectrometry Data for 2-Deoxokanshone L
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lon Calculated m/z Found m/z Molecular Formula

Not explicitly stated in
[M+H]* C15H2102" ) C15H2002
snippets

Note: While the specific found m/z value for the molecular ion was not available in the provided
search snippets, the identification was based on MS fragmentation patterns as indicated in the
source material's supplementary information.[1]

Experimental Protocols

The isolation and structural elucidation of 2-Deoxokanshone L involved a series of
chromatographic and spectroscopic techniques.

Isolation

2-Deoxokanshone L was isolated from the refluxed products of nardosinone in boiling water.
The separation process involved a combination of column chromatography (using ODS, silica
gel, and Sephadex LH-20), preparative thin-layer chromatography (TLC), and recrystallization
methods.[1]

NMR Spectroscopy

NMR spectra were acquired on a Bruker AVANCE IIl 600 MHz spectrometer. The sample was
dissolved in DMSO-d6. Chemical shifts were referenced to the solvent peaks. Standard 1D (*H,
13C) and 2D (HSQC, HMBC, H-'H COSY) NMR experiments were conducted to establish the
planar structure and assign all proton and carbon signals.

Mass Spectrometry

High-resolution mass spectrometry was performed using a UHPLC-DAD/Q-TOF MS system.
The analysis of fragmentation patterns was crucial in confirming the proposed structure of 2-
Deoxokanshone L.[1]

Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the characterization of 2-
Deoxokanshone L.

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.mdpi.com/1420-3049/28/14/5382
https://www.benchchem.com/product/b15590294?utm_src=pdf-body
https://www.benchchem.com/product/b15590294?utm_src=pdf-body
https://www.mdpi.com/1420-3049/28/14/5382
https://www.benchchem.com/product/b15590294?utm_src=pdf-body
https://www.benchchem.com/product/b15590294?utm_src=pdf-body
https://www.mdpi.com/1420-3049/28/14/5382
https://www.benchchem.com/product/b15590294?utm_src=pdf-body
https://www.benchchem.com/product/b15590294?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic & Spectrometric Analysis

NMR Spectroscopy

(1D & 2D) Structure Elucidation

Data Analysis & Interpretation H pDetureof

Isolation

Chromatographic Separation
(CC, TLO)

Nardosinone Degradation Isolated 2-Deoxokanshone L

Mass Spectrometry
(HRMS)

Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of 2-Deoxokanshone L.
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Caption: Correlation of 2D NMR experiments for structural determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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